5-(Dimethylphosphoryl)thiophene-2-carboxylic acid 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709068
InChI: InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9)
SMILES: CP(=O)(C)C1=CC=C(S1)C(=O)O
Molecular Formula: C7H9O3PS
Molecular Weight: 204.19 g/mol

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13709068

Molecular Formula: C7H9O3PS

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C7H9O3PS
Molecular Weight 204.19 g/mol
IUPAC Name 5-dimethylphosphorylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9)
Standard InChI Key VEGQMZMPMRZWMI-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=CC=C(S1)C(=O)O
Canonical SMILES CP(=O)(C)C1=CC=C(S1)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid is C₇H₉O₃PS, with a molecular weight of 204.18 g/mol . The structure consists of a thiophene core (a five-membered aromatic ring containing one sulfur atom) modified at position 2 with a carboxylic acid group (-COOH) and at position 5 with a dimethylphosphoryl group (-PO(CH₃)₂). The SMILES notation for this compound is C1=C(SC(=C1P(=O)(C)C)C(=O)O), reflecting the spatial arrangement of substituents .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2361970-76-3
Molecular FormulaC₇H₉O₃PS
Molecular Weight204.18 g/mol
SMILESC1=C(SC(=C1P(=O)(C)C)C(=O)O)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid likely involves sequential functionalization of the thiophene ring. A plausible route, inferred from related methodologies , proceeds as follows:

  • Thiophene Carboxylation: Thiophene is carboxylated at the 2-position via Friedel-Crafts acylation or directed lithiation followed by carboxylation, yielding thiophene-2-carboxylic acid.

  • Phosphorylation at Position 5: The 5-position is brominated using N-bromosuccinimide (NBS), followed by a palladium-catalyzed cross-coupling reaction with dimethylphosphine oxide. Alternatively, direct phosphorylation via Arbuzov reaction using dimethyl phosphite and an alkyl halide may be employed.

  • Purification: Recrystallization from ethanol/water mixtures (as described in similar syntheses ) enhances purity.

Critical Reaction Parameters

  • Temperature Control: Exothermic reactions (e.g., phosphorylation) require strict temperature regulation (<30°C) to prevent side reactions .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate phosphorylation, while dichloromethane or ethyl acetate aids extraction .

Industrial Scalability

The one-pot methodology outlined in patent CN108840854B for 5-chlorothiophene-2-carboxylic acid offers a template for large-scale production. By substituting chlorination with phosphorylation steps, manufacturers could achieve high yields (>90%) with reduced waste. Key considerations include:

  • Molar Ratios: Optimal stoichiometry between thiophene precursors and phosphorylating agents (e.g., 1.05:1 P:thiophene).

  • Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during phosphorylation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Water Solubility: Moderate, due to the carboxylic acid and phosphoryl groups.

  • Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in non-polar solvents (e.g., hexane).
    Stability studies are lacking, but analogous phosphorylated thiophenes exhibit degradation above 150°C, necessitating storage at 2–8°C .

Electronic Effects

The dimethylphosphoryl group is a strong electron-withdrawing moiety, which:

  • Reduces Electron Density: Deactivates the thiophene ring toward electrophilic substitution.

  • Enhances Acidity: The carboxylic acid proton (pKa ≈ 2.5) is more acidic than unsubstituted thiophene-2-carboxylic acid (pKa ≈ 3.8) .

Applications and Biological Relevance

Medicinal Chemistry

Phosphorylated thiophenes are explored as bioactive scaffolds:

  • Enzyme Inhibition: The phosphoryl group mimics phosphate moieties in transition states, potentially inhibiting kinases or phosphatases .

  • GABA-AT Substrates: Structural analogs (e.g., vigabatrin derivatives) show promise in treating epilepsy by raising GABA levels .

Material Science

  • Ligands in Catalysis: Phosphoryl groups coordinate transition metals, enabling use in cross-coupling reactions.

  • Polymer Additives: Enhances flame retardancy due to phosphorus content.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Achieving selective phosphorylation at the 5-position requires directing groups or protective strategies.

  • Purification: Removing phosphorylated byproducts demands advanced chromatography .

Research Opportunities

  • Biological Screening: Evaluate efficacy against neurological targets (e.g., GABA-AT) .

  • Derivatization: Explore ester or amide derivatives to modulate bioavailability.

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